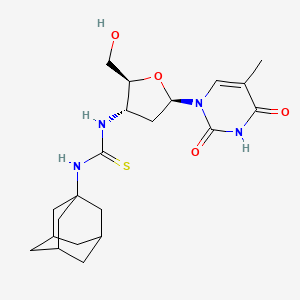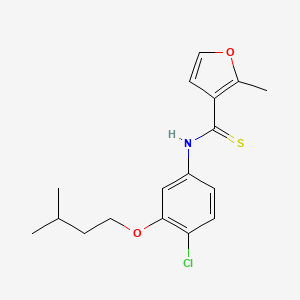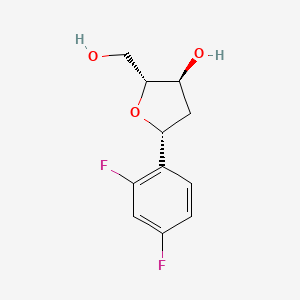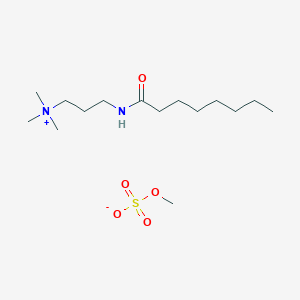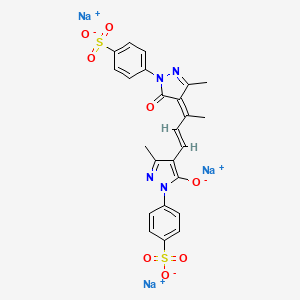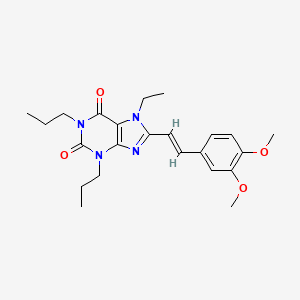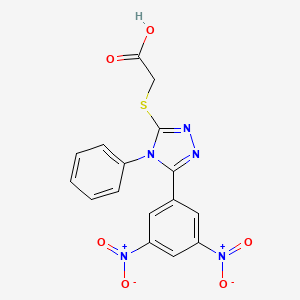
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-methoxyphenethylamine with benzaldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and reduction processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
化学反応の分析
Types of Reactions
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of isoquinoline derivatives .
科学的研究の応用
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
作用機序
The mechanism of action of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .
類似化合物との比較
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Shares the tetrahydro and methoxy groups but differs in the core structure.
4-Hydroxy-2-quinolones: Although structurally different, these compounds share some chemical reactivity and applications.
Uniqueness
Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable target for drug development .
特性
CAS番号 |
96719-66-3 |
|---|---|
分子式 |
C22H22ClNO2 |
分子量 |
367.9 g/mol |
IUPAC名 |
4-(6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)phenol;hydrochloride |
InChI |
InChI=1S/C22H21NO2.ClH/c1-25-20-11-12-21-17(15-20)13-14-23(18-5-3-2-4-6-18)22(21)16-7-9-19(24)10-8-16;/h2-12,15,22,24H,13-14H2,1H3;1H |
InChIキー |
KZECABDAAAAXDZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


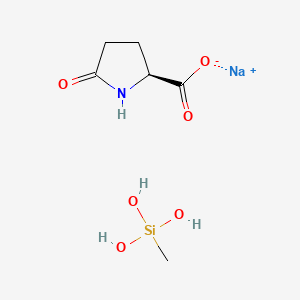
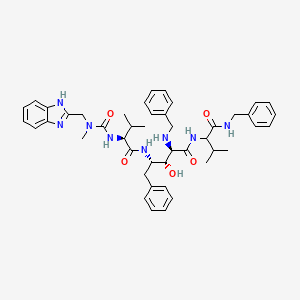
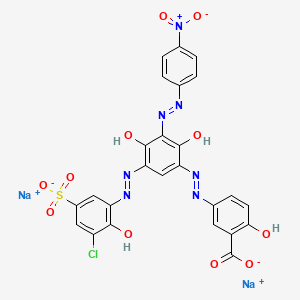
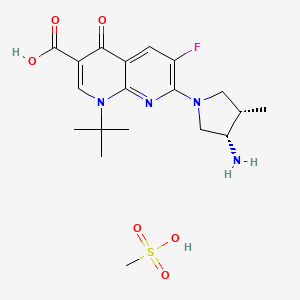
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
